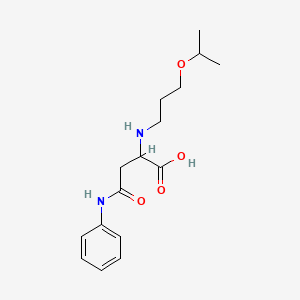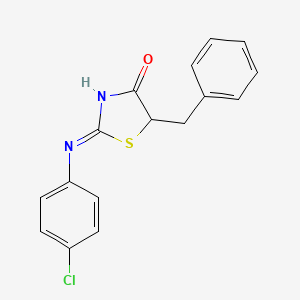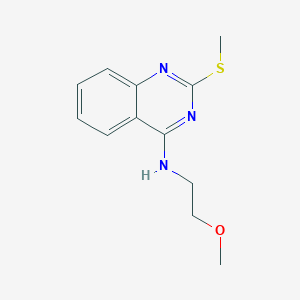
7-butyl-8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-butyl-8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O2 and its molecular weight is 465.38. The purity is usually 95%.
BenchChem offers high-quality 7-butyl-8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Properties
- A study by Smirnova et al. (2021) focused on the pharmacokinetic parameters of a related compound, highlighting its potential in drug formulation and bioavailability. The relative bioavailability coefficient was determined, crucial for understanding its effectiveness as a medication (Smirnova et al., 2021).
Cardiovascular Activity
- Chłoń-Rzepa et al. (2004) synthesized and tested derivatives of a similar compound for cardiovascular activities, such as antiarrhythmic and hypotensive effects. This study highlights the potential therapeutic applications of these compounds in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Receptor Affinity and Biological Evaluation
- Żmudzki et al. (2015) explored derivatives of a related compound for their binding affinity to serotonin and dopamine receptors. This study is significant for understanding the potential psychiatric applications of these compounds (Żmudzki et al., 2015).
Antimycobacterial Activity
- Konduri et al. (2020) designed and synthesized novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. The study provides insights into the potential use of these compounds in treating tuberculosis (Konduri et al., 2020).
Antidepressant Properties
- Khaliullin et al. (2018) synthesized a compound with structural similarities and examined its antidepressant activity. This research contributes to the understanding of the potential psychiatric applications of these compounds (Khaliullin et al., 2018).
Crystal Structure Analysis
- Karczmarzyk et al. (1995) studied the crystal structure of a related compound, which is essential for understanding its chemical properties and potential for further development into therapeutic agents (Karczmarzyk et al., 1995).
Antiasthmatic Agents
- Bhatia et al. (2016) synthesized derivatives with antiasthmatic activity, highlighting the compound's potential in respiratory therapy (Bhatia et al., 2016).
properties
IUPAC Name |
7-butyl-8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6O2/c1-3-4-7-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-10-8-27(9-11-28)13-14-5-6-15(22)16(23)12-14/h5-6,12H,3-4,7-11,13H2,1-2H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYOFMAHYQEYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)
![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)
![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)
![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)
![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)
![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)